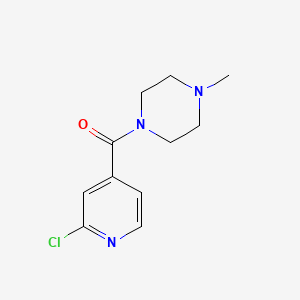

![molecular formula C16H24BrNO3 B1293081 2-溴-N-[2-(3,4-二乙氧基苯基)乙基]丁酰胺 CAS No. 1119451-48-7](/img/structure/B1293081.png)

2-溴-N-[2-(3,4-二乙氧基苯基)乙基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" is a brominated butanamide derivative with potential applications in various fields of chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of a brominated furan derivative is described, where selective bromination is achieved using N-bromosuccinimide . Similarly, the synthesis of a brominated coumarin-based compound is reported, which involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction for analysis . These methods could potentially be applied to the synthesis and analysis of "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide."

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using X-ray crystallography. The paper on the coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, which could be analogous to the structural analysis required for "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The papers describe reactions such as hydrolysis , polymerizations , and reactions with nucleophilic agents . These reactions are indicative of the reactivity of brominated butanamide derivatives and can shed light on the potential chemical behaviors of "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide" can be inferred from related compounds. For example, the solubility, melting point, and stability can be influenced by the presence of bromine and the diethoxyphenyl group. The papers do not directly provide data on the physical properties of the compound , but the methodologies used for characterizing similar compounds can be applied .

科学研究应用

烷基衍生物的合成

烷基 2-甲基-4-(二乙氧基甲基)-5-叔丁基呋喃-3-羧酸酯经历选择性溴化,与仲胺反应形成叔胺,与丁硫醇钠反应形成相应的硫化物,与硫氰酸钾反应生成硫氰酸酯和异硫氰酸酯的混合物。与酚盐或醇盐离子的反应导致溴甲基呋喃分解 (佩夫兹纳,2003 年)。

电还原环化

2-溴-3-(3′,4′-亚甲二氧苯基)-3-(炔丙氧基)丙酸乙酯及其类似物在四甲基环铵镍(I)催化下经历电还原环化,生成环状产物。此过程涉及碳-溴键的一电子裂解,形成经历环化的自由基中间体 (埃斯特维斯等人,2005 年)。

药物化学应用

抗糖尿病剂

2-溴-N-苯基/芳基乙酰胺的合成,随后与亲核 1,3,4-恶二唑-2-硫醇类似物反应,产生一系列具有抗糖尿病潜力的 N-取代衍生物。这些化合物显示出显着的 α-葡萄糖苷酶抑制,表明作为抗糖尿病药物开发的先导分子的潜力 (纳齐尔等人,2018 年)。

先进材料合成

荧光 ATRP 引发剂

2-溴-N-(4-(7-(二乙氨基)-香豆素-3-基)苯基)丙酰胺的合成和表征证明了其作为荧光 ATRP 引发剂的效率。该化合物的晶体结构分析证实了其在聚合物化学中引发原子转移自由基聚合 (ATRP) 的潜力,为创建具有特定性质的新型聚合物材料提供了途径 (库莱和马莱-拉代拉,2016 年)。

属性

IUPAC Name |

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrNO3/c1-4-13(17)16(19)18-10-9-12-7-8-14(20-5-2)15(11-12)21-6-3/h7-8,11,13H,4-6,9-10H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMQCCMNKOORRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCC1=CC(=C(C=C1)OCC)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232977 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

CAS RN |

1119451-48-7 |

Source

|

| Record name | 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)

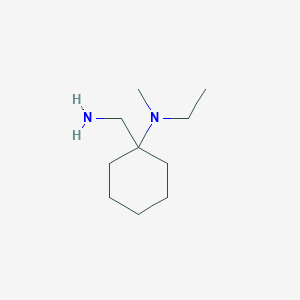

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)